CP-220629 Potency Profile: A Distinct Intermediate Among PDE4 Inhibitors
CP-220629 exhibits an IC50 of 0.44 μM (440 nM) against PDE4, positioning it in a distinct intermediate potency range compared to other commonly used PDE4 inhibitors [1]. For reference, roflumilast is a sub-nanomolar inhibitor (IC50 0.7 nM), apremilast is more potent (IC50 74 nM), cilomilast is somewhat more potent (IC50 110 nM), while rolipram is less potent (IC50 1-3 μM) [2][3][4][5]. This quantitative difference means CP-220629 can be employed as a tool compound where moderate PDE4 inhibition is desired, potentially reducing off-target effects associated with extremely potent inhibitors or avoiding the high concentrations required for less potent alternatives.
| Evidence Dimension | Enzymatic potency (IC50) |
|---|---|
| Target Compound Data | 0.44 μM (440 nM) |
| Comparator Or Baseline | Roflumilast: 0.7 nM; Apremilast: 74 nM; Cilomilast: 110 nM; Rolipram: 1-3 μM |
| Quantified Difference | CP-220629 is approximately 630-fold less potent than roflumilast, 6-fold less potent than apremilast, 4-fold less potent than cilomilast, and 2-7 fold more potent than rolipram. |
| Conditions | Biochemical PDE4 enzyme assays; varying substrate concentrations and enzyme sources as reported in respective primary studies. |
Why This Matters
This distinct potency profile allows researchers to select CP-220629 for experiments where moderate PDE4 inhibition is optimal, avoiding the extremes of sub-nanomolar or micromolar potency.
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